molecular formula C12H9FN4 B13948277 4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole

4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole

Cat. No.: B13948277
M. Wt: 228.22 g/mol
InChI Key: XNABGWFRLRBBSR-UHFFFAOYSA-N
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Description

4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole is a heterocyclic compound that features both an indazole and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole typically involves the following steps:

    Formation of the Fluoropyridine Moiety: The starting material, 6-fluoropyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride. This is followed by reaction with ammonia to form 6-fluoropyridin-3-amine.

    Indazole Formation: The 6-fluoropyridin-3-amine is then subjected to a cyclization reaction with hydrazine hydrate and a suitable aldehyde to form the indazole ring system.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino and fluoropyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(6-chloropyridin-3-yl)-1h-indazole
  • 4-Amino-1-(6-bromopyridin-3-yl)-1h-indazole
  • 4-Amino-1-(6-methylpyridin-3-yl)-1h-indazole

Uniqueness

4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity to targets, and overall efficacy compared to its analogs .

Properties

Molecular Formula

C12H9FN4

Molecular Weight

228.22 g/mol

IUPAC Name

1-(6-fluoropyridin-3-yl)indazol-4-amine

InChI

InChI=1S/C12H9FN4/c13-12-5-4-8(6-15-12)17-11-3-1-2-10(14)9(11)7-16-17/h1-7H,14H2

InChI Key

XNABGWFRLRBBSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NN(C2=C1)C3=CN=C(C=C3)F)N

Origin of Product

United States

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